(2,5,6-Trifluoropyridin-3-yl)methanol

Übersicht

Beschreibung

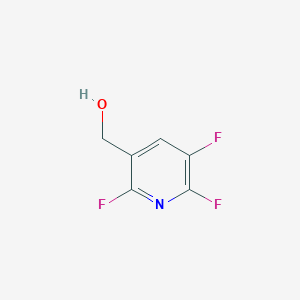

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of three fluorine atoms on the pyridine ring.

Vorbereitungsmethoden

The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol typically involves the nucleophilic substitution of fluorinated pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions. For instance, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature yields the desired product . Industrial production methods often involve similar nucleophilic substitution reactions, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

(2,5,6-Trifluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that (2,5,6-Trifluoropyridin-3-yl)methanol derivatives exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have been shown to inhibit mutant isocitrate dehydrogenase 2 (IDH2), which plays a crucial role in various cancers. The inhibition of IDH2 has been linked to reduced tumor growth and improved patient outcomes in preclinical models .

1.2 Synthesis of Bioactive Molecules

This compound serves as an essential building block for synthesizing bioactive molecules. For example, it has been utilized in the synthesis of azaquinazoline inhibitors targeting atypical protein kinases, which are implicated in cancer progression and resistance . The ability to modify the trifluoromethyl group allows for fine-tuning the biological activity of the resulting compounds.

Material Science

2.1 Development of Functional Materials

This compound has applications in developing functional materials due to its unique electronic properties. It can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity. Research has demonstrated that polymers containing trifluoromethyl groups exhibit improved dielectric properties, making them suitable for electronic applications .

2.2 Coatings and Adhesives

The compound's fluorinated nature contributes to its use in coatings and adhesives that require high chemical resistance and low surface energy. These properties are particularly valuable in industries such as electronics and automotive manufacturing, where durability and performance are critical .

Case Studies

3.1 Inhibition of IDH2 Mutants

A study published in 2013 explored the synthesis of various derivatives of this compound aimed at inhibiting mutant IDH2 enzymes. The results showed that specific derivatives could effectively reduce enzymatic activity by up to 80%, highlighting their potential as therapeutic agents against certain types of cancer .

3.2 Polymer Applications

In a recent investigation into polymer composites, researchers incorporated this compound into a polyimide matrix. The resulting material exhibited enhanced thermal stability (up to 300°C) and improved mechanical properties compared to traditional polyimides without fluorinated components. This study suggests that such materials could be advantageous for high-performance applications .

Wirkmechanismus

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated pyridine ring. The presence of fluorine atoms can enhance binding affinity and selectivity, thereby modulating the activity of the target molecules. The exact pathways involved vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

(2,5,6-Trifluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives such as:

2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms and exhibits different reactivity and applications.

2,3,5-Trifluoropyridine: With three fluorine atoms in different positions, this compound shows distinct chemical and biological properties.

2,5-Difluoropyridine: This derivative has only two fluorine atoms, resulting in different electronic and steric effects

Biologische Aktivität

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHFN\O

- Functional Groups :

- Trifluoromethyl group (-CF)

- Hydroxymethyl group (-CHOH)

- Pyridine ring

These features contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Compounds with similar fluorinated pyridine structures have demonstrated effectiveness against various pathogens. For instance, studies have shown that fluorinated compounds can enhance binding affinity to certain receptors due to their unique electronic properties .

Table 1: Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound | Activity | Target Organisms | IC (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | TBD |

| Fluorinated Aldimine | Moderate | B. subtilis, P. aeruginosa | 17.1 |

| 2-(Trifluoromethyl)pyridin-3-ylmethanol | Antifungal | Candida albicans | TBD |

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for enzymes involved in metabolic pathways. Notably, fluorinated compounds have been investigated for their ability to inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in lipid metabolism and pain signaling pathways .

Table 2: Inhibitory Activity on Human MAGL and FAAH

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| PF-3845 (similar structure) | hMAGL | 133.9 |

| PF-3845 (modified CF position) | hFAAH | >10,000 |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various fluorinated pyridine derivatives against clinical strains of bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Research : A comparative analysis of different pyridine derivatives revealed that modifications in the trifluoromethyl position significantly affected inhibitory potency against MAGL. The best results were observed when the trifluoromethyl group was positioned at specific locations on the pyridine ring .

Eigenschaften

IUPAC Name |

(2,5,6-trifluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDOORPGWWWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.